4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one - 874637-47-5

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

Catalog Number: EVT-2592897
CAS Number: 874637-47-5
Molecular Formula: C27H26ClN3O3
Molecular Weight: 475.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound features a benzimidazole ring, a 3-ethoxyphenyl group, and a 4-bromophenyl group connected through a prop-2-en-1-one linker. The crystal structure of this compound has been analyzed, revealing the presence of disorder in the benzimidazole fragment and the water molecule of crystallization. [] The study highlights the stabilization of the crystal packing through intermolecular hydrogen bonds. []

Relevance: The compound shares a core benzimidazol-2-yl moiety with 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one. Both compounds also feature substituted phenyl rings, demonstrating a structural relationship within the class of benzimidazole derivatives.

Dabigatran etexilate (N-[2-{4-[N-(hexyloxycarbonyl)amidino]phenylaminomethyl}-1methyl-1H-benzimidazol-5-ylcarbonyl]-N-(2-pyridyl)-β-alanine ethyl ester)

Compound Description: Dabigatran etexilate is a clinically significant drug used for preventing venous thrombolism and cardioembolic stroke. [] It acts as a selective, reversible, and direct inhibitor of thrombin. [] The drug's synthesis involves a key intermediate, 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester. []

Relevance: Dabigatran etexilate, although possessing a more complex structure, contains the core benzimidazole moiety present in both (2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate and 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one. This highlights the importance of the benzimidazole structure in various bioactive molecules.

Ethyl 2-(4-nitrophenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound features a benzimidazole ring system with a 4-nitrophenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. Its crystal structure reveals specific conformations of the benzimidazole and pyrrolidin-2-one rings. [] Intermolecular interactions, including C—H⋯O hydrogen bonds and weak π–π stacking, influence the crystal packing. []

Relevance: While this compound does not share the exact benzimidazol-2-yl substitution pattern, it emphasizes the structural diversity achievable within the benzimidazole class. Both this compound and 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one showcase the adaptability of the benzimidazole ring for incorporating different substituents and exploring various biological activities.

Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

Compound Description: This benzimidazole derivative has a 4-hydroxy-3-methoxyphenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. Analysis of its crystal structure reveals specific dihedral angles between the benzimidazole ring system and other aromatic rings. [] Notably, the crystal packing is stabilized by O—H⋯O, O—H⋯N hydrogen bonds, and weak π–π stacking interactions. []

Relevance: Like the previous compound, this structure emphasizes the versatility of benzimidazole derivatives and the impact of substituents on their structural and chemical properties. While the specific substitution patterns differ from 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, both compounds highlight the use of substituted phenyl and heterocyclic rings in benzimidazole-based compounds.

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: This compound is an opioid receptor like-1 (ORL-1) receptor agonist known to produce a distinctive discriminative stimulus in rats. [] Its activity has been characterized through behavioral studies, distinguishing its effects from other opioid receptor agonists. []

J-113397 [1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one]

Compound Description: This compound acts as a selective ORL-1 receptor antagonist. [, ] Its ability to block the discriminative stimulus effects of Ro 64-6198 in rats and attenuate nociceptin/orphanin FQ receptor-mediated antinociception in mice has been demonstrated in research. [, ]

Relevance: While having a different structure and pharmacological profile compared to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, J-113397 shares the core benzimidazol-2-one moiety. This underscores the importance of this structural element in developing compounds targeting specific receptors and highlights the benzimidazole scaffold's versatility in drug discovery. ,

1-(1-(2,3,3α,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl)-indolin-2-one (SR16435)

Compound Description: SR16435 is a compound that activates both nociceptin/orphanin FQ (NOP) and μ-opioid (MOP) receptors. [] Its antinociceptive effects have been studied in mice, suggesting that NOP receptor activation may attenuate MOP receptor-mediated antinociception. []

Relevance: This compound, although structurally distinct from 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, highlights the potential for cross-reactivity and interaction between different receptor systems. Understanding these interactions is crucial when designing compounds for specific therapeutic targets, particularly in the context of pain management.

3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one (SR16507)

Compound Description: Similar to SR16435, SR16507 also activates both NOP and MOP receptors. [] Its antinociceptive properties have been investigated, supporting the hypothesis that NOP receptor activation can attenuate MOP receptor-mediated analgesia. []

Relevance: Like SR16435, SR16507, despite its structural dissimilarity to 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, underscores the complex interplay between different receptor systems and the importance of considering potential cross-reactivity when developing new analgesic compounds.

Buprenorphine

Compound Description: Buprenorphine is a well-known high-affinity partial MOP receptor agonist that also binds to NOP receptors. [] This dual receptor activity is believed to contribute to its characteristic inverted U-shaped dose-response curve for antinociception. []

Relevance: Buprenorphine serves as an example of a compound that, despite lacking the benzimidazole structure of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one, exhibits complex pharmacological properties by interacting with multiple receptor systems. This highlights the intricate relationship between chemical structure and biological activity, particularly in the realm of pain modulation.

Properties

CAS Number

874637-47-5

Product Name

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one

Molecular Formula

C27H26ClN3O3

Molecular Weight

475.97

InChI

InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3

InChI Key

NAKBZFAIAYKIQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.